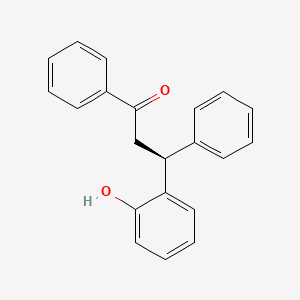

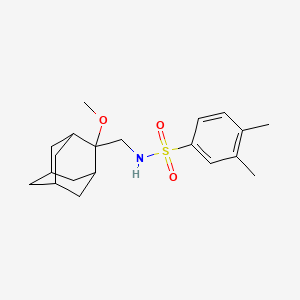

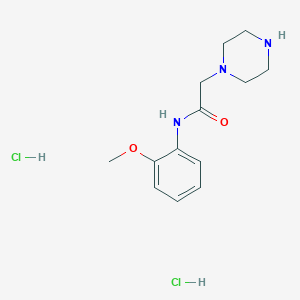

N-((2,4-dimethylthiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves a two-step process. In the first step, the intermediate thiazolylmethylamine is synthesized by the reaction of 2-mercaptothiazoline and paraformaldehyde in the presence of ammonium acetate. In the second step, the thiazolylmethylamine is reacted with thiophene-2-sulfonyl chloride to obtain the final compound.Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

This compound has a molecular weight of 249.36 g mol^-1 and a melting point of 165-166 °C. It has a yellow-color crystalline appearance with a pKa value of 7.77. It has a solubility of 25 mg/mL in water, and its aqueous solution has a pH of 7.2-7.6.Wissenschaftliche Forschungsanwendungen

Protonation and Basicity Studies

Isoxazoles Protonation - A study conducted by Manzo and de Bertorello (1973) explored the protonation of isoxazole derivatives, including sulfamethoxazole, in aqueous sulfuric acid. This research provides insights into the basicity and UV spectra of these compounds, highlighting their protonation process (Manzo & de Bertorello, 1973).

Synthesis of Novel Derivatives

Synthesis of Sulfonamide Derivatives - Filimonov et al. (2006) described the synthesis of novel sulfonamide derivatives of 5-substituted-3-methylisoxazole, starting from 3,5-dimethylisoxazole. This work showcases the development of a series of aryl/heteroaryl- and aminovinylsubstituted derivatives, expanding the chemical diversity and potential applications of isoxazole heterocycles (Filimonov et al., 2006).

Anticancer Activity and VEGFR-2 Inhibition

Novel Sulfonamide Derivatives as VEGFR-2 Inhibitors - Ghorab et al. (2016) synthesized and evaluated novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety for their in vitro anticancer activity and VEGFR-2 inhibition. This study illustrates the therapeutic potential of these derivatives in cancer treatment (Ghorab et al., 2016).

Antibacterial and Antifungal Activity

Sulfonamide-derived Metal Complexes - Chohan and Shad (2011) explored the synthesis and biological evaluation of sulfonamide-derived ligands and their metal complexes, demonstrating moderate to significant antibacterial and good antifungal activities. This research underscores the potential of these compounds in developing new antimicrobial agents (Chohan & Shad, 2011).

Antioxidant Activity

Sulfone/Sulfonamide-linked Antioxidants - Padmaja et al. (2014) developed a new class of sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) and tested them for antioxidant activity. The study identified compounds with potential antioxidant properties, highlighting the role of the sulfonamide linkage in enhancing activity (Padmaja et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S2/c1-6-10(18-9(4)13-6)5-12-19(15,16)11-7(2)14-17-8(11)3/h12H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVPYYVXYOUNIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CNS(=O)(=O)C2=C(ON=C2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2,4-dimethylthiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

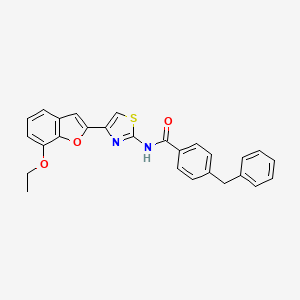

![[3-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2479241.png)

![2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide](/img/structure/B2479250.png)

![3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B2479255.png)

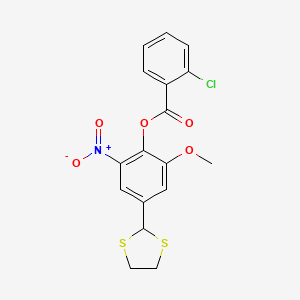

![6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2479257.png)